molecular formula C10H15O5P B14503125 Diethyl (2,5-dihydroxyphenyl)phosphonate CAS No. 64362-80-7

Diethyl (2,5-dihydroxyphenyl)phosphonate

Cat. No.: B14503125
CAS No.: 64362-80-7
M. Wt: 246.20 g/mol
InChI Key: DSVLXQCZRHZRFD-UHFFFAOYSA-N
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Description

Diethyl (2,5-dihydroxyphenyl)phosphonate (CAS 64362-80-7) is a high-purity organophosphonate compound supplied for research and development purposes. With the molecular formula C10H15O5P and a molecular weight of 246.20 g/mol, this chemical serves as a versatile building block in organic synthesis . Its structure, featuring both a phosphonate ester group and two phenolic hydroxyl groups, makes it a valuable precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a key methodology for the synthesis of alkenes . Organophosphonates like this one are of significant interest in medicinal chemistry and chemical biology. The phosphoryl group can improve metabolic stability and membrane transport of potential drug candidates, thereby enhancing their bioavailability . Researchers utilize this compound in the synthesis of more complex molecules for investigating new antimicrobial agents, given the documented biological activity of various benzylphosphonate derivatives . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

64362-80-7

Molecular Formula

C10H15O5P

Molecular Weight

246.20 g/mol

IUPAC Name

2-diethoxyphosphorylbenzene-1,4-diol

InChI

InChI=1S/C10H15O5P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7,11-12H,3-4H2,1-2H3

InChI Key

DSVLXQCZRHZRFD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)O)O)OCC

Origin of Product

United States

Preparation Methods

Substrate Preparation: Iodination and Bromination of p-Xylene

A critical precursor for this route is 1,4-dihydroxy-2,5-diiodobenzene, synthesized from p-xylene through sequential iodination and bromination. Wirth’s iodination protocol (1964) utilizes iodine monochloride in acetic acid, while bromination employs bromine in the presence of iron(III) bromide. The diiodo intermediate is highly reactive, necessitating low-temperature handling (-20°C) to prevent decomposition.

Phosphonate Ester Formation

Triethyl phosphite reacts with 1,4-dihydroxy-2,5-diiodobenzene under microwave irradiation (150–180°C, 30 min) to yield this compound. The microwave-assisted M-A reaction enhances selectivity for mono-substitution by exploiting differential microwave absorption between the diiodoarene and the product. Key parameters include:

Parameter Value Impact on Yield
Temperature 170°C Maximizes mono-substitution
Solvent Toluene/ethyl acetate Prevents side reactions
Microwave Power 300 W (50% max) Reduces local overheating

This method achieves 50–60% isolated yield after column chromatography, with residual bromo-iodo byproducts requiring careful separation.

Lithiation-Mediated Phosphorylation

Lithiation strategies enable direct phosphorus-carbon bond formation on aromatic systems. Casteel and Peri’s seminal work (1991) demonstrated that 2-bromophenol derivatives undergo lithiation at -78°C followed by quenching with diethyl chlorophosphate. Adapting this to the 2,5-dihydroxyphenyl system involves:

Directed Ortho-Metalation

2,5-Dibromohydroquinone is treated with n-butyllithium in tetrahydrofuran/hexane at -78°C, forming a dilithio intermediate. Subsequent reaction with diethyl chlorophosphate introduces the phosphonate group:

$$
\text{2,5-Br}2\text{C}6\text{H}3(\text{OH})2 + 2 \, \text{n-BuLi} \rightarrow \text{Li}2\text{C}6\text{H}3(\text{OH})2 + 2 \, \text{BrC}4\text{H}9
$$
$$
\text{Li}2\text{C}6\text{H}3(\text{OH})2 + \text{ClP(O)(OEt)}2 \rightarrow \text{(EtO)}2\text{P(O)C}6\text{H}3(\text{OH})_2 + 2 \, \text{LiCl}
$$

Challenges and Optimizations

  • Hydroxyl Group Protection : Unprotected hydroxyl groups lead to low yields (≤30%) due to competing O-phosphorylation. Acetylation using acetic anhydride improves yields to 65–70%.
  • Temperature Control : Exceeding -60°C promotes aryl ring decomposition, necessitating cryogenic conditions.

Hydrolysis of Diethyl (2,5-Diacetoxyphenyl)phosphonate

Indirect synthesis via protected intermediates circumvents hydroxyl group reactivity. Diethyl (2,5-diacetoxyphenyl)phosphonate is synthesized via M-A reaction using 2,5-diacetoxy-1,4-diiodobenzene, followed by deprotection:

Acetylation and Deprotection

  • Acetylation : 2,5-Dihydroxybenzene is treated with acetyl chloride and pyridine to form 2,5-diacetoxybenzene.
  • Iodination : Electrophilic iodination yields 2,5-diacetoxy-1,4-diiodobenzene.
  • M-A Reaction : Triethyl phosphite substitutes one iodine atom at 120°C (12 h), yielding the protected phosphonate.
  • Deprotection : Methanolic HCl hydrolyzes acetate groups, affording the target compound in 75% overall yield.

Continuous-Flow Microwave Synthesis

Recent advances in flow chemistry enable scalable production. Patent EP2598509B1 discloses a continuous-flow microwave reactor that minimizes byproduct formation via real-time ethyl iodide removal:

Reactor Design and Operation

  • Feedstock : 1,4-Dihydroxy-2,5-diiodobenzene and triethyl phosphite (1:1.2 molar ratio).
  • Conditions : 180°C, 5 MPa pressure, residence time 8 min.
  • Distillation Unit : Separates ethyl iodide (b.p. 72°C) from the reaction mixture, shifting equilibrium toward product formation.

This method achieves 85% conversion with 92% selectivity for mono-substitution, representing a 40% improvement over batch processes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
M-A (Batch) 50–60 95 Moderate No protecting groups required
Lithiation 65–70 90 Low High regioselectivity
Protected Intermediate 75 98 High Avoids side reactions
Continuous-Flow MW 85 99 Industrial Rapid, energy-efficient

Chemical Reactions Analysis

Types of Reactions: Diethyl (2,5-dihydroxyphenyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl (2,5-dihydroxyphenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2,5-dihydroxyphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding . The compound’s phenolic hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules, further enhancing its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Diethyl (2,5-Dihydroxyphenyl)phosphonate
  • Substituents : Two hydroxyl groups at the 2- and 5-positions of the phenyl ring.
  • Key Characteristics : High polarity due to hydroxyl groups, enabling hydrogen bonding and aqueous solubility. The phosphonate ester group contributes to thermal stability and flame-retardant activity .
Diethyl (3,5-Dimethoxyphenyl)methylphosphonate
  • Substituents : Methoxy groups at 3- and 5-positions and a methyl group attached to the phosphonate.
  • The methyl group may sterically hinder reactivity compared to hydroxylated analogs .
Diethyl (2-(3,5-Dimethoxyphenyl)-2-oxoethyl)phosphonate (Compound 15)
  • Substituents : 3,5-Dimethoxy phenyl and a ketone group.
  • Key Characteristics : The electron-withdrawing ketone and methoxy groups reduce nucleophilicity, favoring applications in controlled-release systems or intermediates in organic synthesis .
Bis(decyloxy)-p-xylylene-bis(diethyl phosphonate) (B-2)
  • Substituents : Two diethyl phosphonate groups and decyloxy chains.
  • Key Characteristics : Long alkoxy chains improve solubility in organic solvents and polymer matrices. The bis-phosphonate structure enhances flame-retardant efficiency, though its primary use in photovoltaics highlights versatility .
Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate
  • Substituents : Benzyloxy groups at 2- and 5-positions.
  • Key Characteristics : Bulky benzyloxy groups provide steric protection, increasing stability under acidic or oxidative conditions. The dimethyl ester may hydrolyze faster than diethyl analogs due to lower steric hindrance .

Physicochemical Properties

Compound Phosphorus Content LOI (%) Solubility Molecular Weight (g/mol)
This compound 3.9 wt% 31 Polar solvents ~262 (estimated)
Diethyl (3,5-dimethoxyphenyl)methylphosphonate N/A N/A Organic solvents 308.3
B-2 (Bisphosphonate) N/A N/A Nonpolar solvents 654.8
Compound 15 N/A N/A Chloroform, DCM 316

Notes:

  • Hydroxyl groups in the target compound enhance polarity, whereas methoxy or benzyloxy substituents favor organic solubility.
  • Higher molecular weight in B-2 and iodine-containing analogs (e.g., ’s diiodo derivative) may improve thermal stability but reduce volatility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing diethyl (2,5-dihydroxyphenyl)phosphonate, and what key reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phosphonate esters are often prepared by reacting phosphonic acid derivatives with diols under acidic or basic conditions. A reported method involves reacting 2,5-dihydroxybenzaldehyde with diethyl phosphite in the presence of a catalyst (e.g., iodine or triethylamine) at 60–80°C, followed by purification via column chromatography . Solvent choice (e.g., dry toluene or dichloromethane) and moisture control are critical to avoid side reactions like hydrolysis . Yield optimization typically requires monitoring reaction progress using TLC or ³¹P NMR .

Q. How can ³¹P NMR spectroscopy be utilized to confirm the structure and purity of this compound?

  • Methodological Answer : ³¹P NMR is essential for verifying the phosphonate group’s chemical environment. The compound’s phosphorus atom typically resonates in the δ +15 to +25 ppm range, distinct from phosphites (δ +100–130 ppm) or phosphates. Coupling constants (e.g., ³Jₚ₋ₕ ≈ 10–15 Hz for adjacent protons) and decoupling experiments help confirm substituent connectivity . Impurities like unreacted diethyl phosphite (δ +5–10 ppm) or hydrolysis products can be identified and quantified via integration .

Q. What are the solubility and stability considerations for this compound under standard laboratory storage conditions?

  • Methodological Answer : this compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its phosphonate and phenolic groups. Stability tests under varying pH and temperature are critical: acidic/basic conditions may hydrolyze the phosphonate ester, while light exposure could degrade the dihydroxyphenyl moiety. Long-term storage recommendations include inert atmospheres (N₂/Ar) and temperatures below –20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s flame-retardant efficacy in polymer composites?

  • Methodological Answer : The dihydroxyphenyl group enhances char formation during combustion, while the phosphonate moiety acts as a gas-phase radical scavenger. Comparative studies using thermogravimetric analysis (TGA) and cone calorimetry show that electron-withdrawing substituents (e.g., –Cl) increase thermal stability but reduce compatibility with non-polar polymers. For epoxy resins, blending with silica-based additives (e.g., mSiO₂@ZrPB) synergistically improves flame retardancy (UL-94 V0 rating at 7 wt%) by promoting intumescent char layers .

Q. What methodologies resolve contradictions in migration data for phosphonate derivatives in food-contact materials?

  • Methodological Answer : Discrepancies in migration studies often arise from variations in polymer matrix crystallinity or testing conditions (e.g., simulant solvents, temperature). Standardized protocols (e.g., EU No 10/2011) recommend using LC-MS with deuterated internal standards to quantify migration. For diethyl phosphonate derivatives, accelerated aging tests (70°C for 10 days) simulate long-term exposure, while statistical modeling (e.g., ANOVA) identifies confounding variables like residual catalyst content .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : The electron-rich dihydroxyphenyl group activates the ring toward electrophilic attack. Density functional theory (DFT) calculations reveal that the phosphonate ester’s electron-withdrawing effect directs substitution to the para position relative to hydroxyl groups. Experimental validation via kinetic isotope effects (KIE) and Hammett plots can confirm the rate-determining step (e.g., σ-complex formation) .

Q. How can in vitro toxicological assays (e.g., micronucleus tests) assess the compound’s genotoxic potential?

  • Methodological Answer : OECD Guideline 487-compliant micronucleus tests using CHO-K1 or human lymphocyte cells are recommended. Key parameters include dose-range finding (0.1–100 µM), metabolic activation (S9 mix), and scoring micronuclei via flow cytometry. For phosphonates, false positives may arise from cytotoxicity; thus, concurrent viability assays (e.g., MTT) are essential. Comparative data for structurally similar substances (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) suggest low genotoxic risk at migration limits <50 ppb .

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